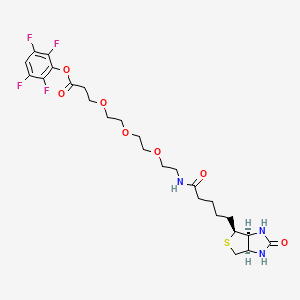

Biotin-PEG3-TFP ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biotin-PEG3-TFP ester is a long-chain, water-soluble, amine-reactive biotinylation reagent. This compound features a hydrophilic polyethylene glycol (PEG) spacer arm that imparts water solubility, minimizing the possibility of protein aggregation without affecting their biological activities. The tetrafluorophenyl (TFP) functional group of this reagent reacts with primary and secondary amines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-TFP ester involves the conjugation of biotin to a PEG spacer arm, followed by the attachment of the TFP ester. The TFP moiety readily hydrolyzes and becomes non-reactive; therefore, it is crucial to weigh and dissolve only a small amount of the reagent at a time and not prepare stock solutions for storage . The maximum solubility of this compound is 5-7 mg/mL in water or buffer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure the purity and stability of the product. The reagent is moisture-sensitive and should be stored at 4°C with desiccant to avoid moisture condensation .

Análisis De Reacciones Químicas

Types of Reactions

Biotin-PEG3-TFP ester primarily undergoes substitution reactions where the TFP ester reacts with primary and secondary amines. This reaction forms a stable amide bond, effectively biotinylating the target molecule .

Common Reagents and Conditions

Commonly used reaction conditions for TFP-esters include incubation temperatures ranging from 4°C to 37°C, pH values from 7 to 9, and incubation times ranging from a few minutes to overnight . It is important to avoid buffers containing primary amines (e.g., Tris or glycine) as these will compete with the reaction .

Major Products Formed

The major product formed from the reaction of this compound with amines is a biotinylated molecule, which can be further purified using streptavidin and avidin affinity resins .

Aplicaciones Científicas De Investigación

Biotin-PEG3-TFP ester is widely used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Biotin-PEG3-TFP ester involves the reaction of the TFP ester with primary and secondary amines to form stable amide bonds. This biotinylation process allows the labeled molecule to bind with high affinity to avidin and streptavidin proteins, facilitating its detection and purification .

Comparación Con Compuestos Similares

Similar Compounds

Azido-dPEG12-TFP ester: This compound is used for copper (I)-catalyzed, ruthenium-catalyzed, and strain-promoted click chemistry.

TFPA-PEG3-Biotin: This reagent contains a tetrafluorophenyl azide moiety and is used for photo-activated labeling of antibodies, proteins, and other molecules.

Uniqueness

Biotin-PEG3-TFP ester is unique due to its hydrophilic PEG spacer arm, which imparts water solubility and minimizes protein aggregation. Additionally, the TFP ester is more hydrolytically stable and reactive towards free amines compared to other biotinylation reagents .

Propiedades

Fórmula molecular |

C25H33F4N3O7S |

|---|---|

Peso molecular |

595.6 g/mol |

Nombre IUPAC |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C25H33F4N3O7S/c26-15-13-16(27)22(29)24(21(15)28)39-20(34)5-7-36-9-11-38-12-10-37-8-6-30-19(33)4-2-1-3-18-23-17(14-40-18)31-25(35)32-23/h13,17-18,23H,1-12,14H2,(H,30,33)(H2,31,32,35)/t17-,18-,23-/m0/s1 |

Clave InChI |

CTAFREIJVMVQNV-BSRJHKFKSA-N |

SMILES isomérico |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)

![[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15204070.png)

![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide](/img/structure/B15204103.png)